N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE
Overview
Description
N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a sulfamoylphenylacetamide moiety. It has garnered interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The final step involves the coupling of the pyrazole derivative with a sulfamoylphenylacetamide intermediate under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs) . The compound’s ability to modulate these pathways results in its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with fluorophenyl and sulfamoyl groups, such as:
- N-[4-(4-fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl]-N-methyl methanesulfonamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
What sets N-[4-({1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}SULFAMOYL)PHENYL]ACETAMIDE apart is its unique combination of structural features, which contribute to its potent pharmacological activities. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the sulfamoylphenylacetamide moiety provides additional sites for interaction with enzymes and receptors .
Properties
IUPAC Name |
N-[4-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]sulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-13(24)20-16-6-8-17(9-7-16)27(25,26)22-18-10-11-23(21-18)12-14-2-4-15(19)5-3-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDZPTIAHDDDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.